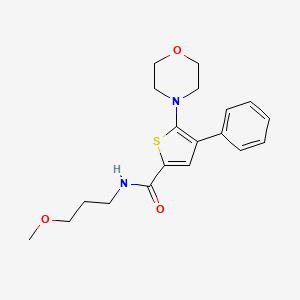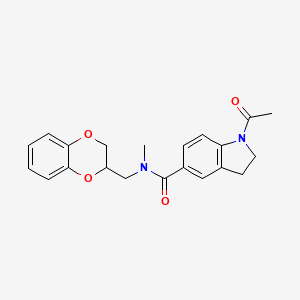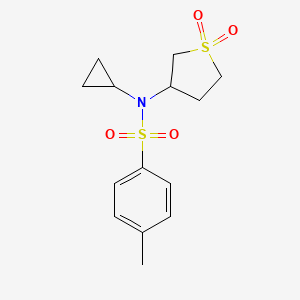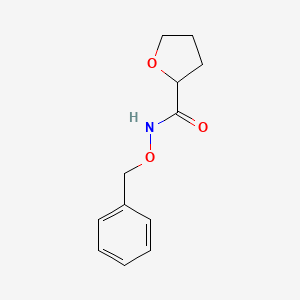![molecular formula C16H20N4O2S B7546205 N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)
N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide is a compound that has shown promising results in scientific research. This compound is commonly referred to as CPI-455 and is a potent inhibitor of histone demethylase KDM5. The inhibition of KDM5 has been linked to the potential treatment of various diseases, including cancer.
Wirkmechanismus
CPI-455 works by inhibiting the activity of KDM5, a histone demethylase enzyme that is involved in the epigenetic regulation of gene expression. KDM5 is overexpressed in various types of cancer, and its inhibition has been linked to the suppression of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPI-455 are largely attributed to its inhibition of KDM5. By inhibiting KDM5, CPI-455 can alter the epigenetic landscape of cancer cells, leading to changes in gene expression that can suppress tumor growth and induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPI-455 for lab experiments is its potency as a KDM5 inhibitor. This makes it an effective tool for studying the role of KDM5 in various biological processes. However, one limitation of CPI-455 is its specificity for KDM5. This means that it may not be effective for studying other histone demethylase enzymes.
Zukünftige Richtungen
There are several future directions for the study of CPI-455. One potential direction is the development of more potent and selective KDM5 inhibitors. Another direction is the investigation of the use of CPI-455 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPI-455 and its potential use in the treatment of other diseases beyond cancer.
In conclusion, N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide, also known as CPI-455, is a promising compound for the treatment of cancer. Its inhibition of KDM5 has been linked to the suppression of tumor growth and the induction of cell death. While there are advantages and limitations to its use in lab experiments, there are several future directions for its study, including the development of more potent and selective KDM5 inhibitors and investigation of its use in combination with other cancer treatments.
Synthesemethoden
The synthesis of CPI-455 involves a series of chemical reactions. The starting materials for the synthesis are imidazole, 4-isobutylacetophenone, and cysteamine hydrochloride. The reaction involves the formation of an imidazole intermediate, which is then reacted with cysteamine hydrochloride to form the final product, N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide.
Wissenschaftliche Forschungsanwendungen
CPI-455 has been extensively studied for its potential use in cancer treatment. The inhibition of KDM5 has been linked to the suppression of cancer cell growth and the induction of cell death. CPI-455 has shown promising results in preclinical studies, demonstrating its ability to inhibit KDM5 and suppress tumor growth in various cancer models.
Eigenschaften
IUPAC Name |
N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11(2)12-3-5-13(6-4-12)20-9-8-18-16(20)23-10-7-14(21)19-15(17)22/h3-6,8-9,11H,7,10H2,1-2H3,(H3,17,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQAVXABNKXNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CN=C2SCCC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)

![N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)


![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)
![6-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546213.png)

